molecular formula C22H21FN4O3S B2614785 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946328-91-2

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2614785
CAS No.: 946328-91-2
M. Wt: 440.49
InChI Key: DARWWGDPKYFCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazolin-4(3H)-one derivative features a 3-ethoxypropyl group at position 3 and a thioether-linked 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 2. Quinazolinones are well-documented for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . Structural modifications, such as the incorporation of fluorinated aryl groups and heterocycles like 1,2,4-oxadiazole, are known to modulate potency and selectivity .

Properties

IUPAC Name

3-(3-ethoxypropyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARWWGDPKYFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with a suitable hydrazide and an oxidizing agent such as phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of the Ethoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-ethoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Core Quinazolinone Formation

  • Method : The quinazolinone core is often synthesized via condensation reactions involving amino acids or amides with carbonyl-containing precursors .

  • Reagents : Example reagents include dimethyl sulfoxide (DMSO), carbon disulfide, and dimethyl sulfate (DMS) .

  • Mechanism : Formation of the quinazolinone ring involves cyclization reactions, often facilitated by dehydroaromatization steps .

Functional Group Reactivity

The compound’s structural features enable diverse chemical interactions:

Ethoxypropyl Chain

  • Hydrolysis : The ethoxy group (-OCH₂CH₂CH₃) can undergo acid- or base-catalyzed hydrolysis to form hydroxypropyl derivatives.

  • Alkylation : The terminal oxygen may participate in nucleophilic alkylation reactions.

Thio Group

  • Oxidation : The thio group (-S-) can be oxidized to sulfoxide or sulfone derivatives under peracid conditions.

  • Nucleophilic Substitution : Susceptible to displacement by strong nucleophiles (e.g., amines, alcohols).

Oxadiazole Ring

  • Ring-Opening : The 1,2,4-oxadiazole ring may undergo hydrolysis under basic conditions to form amide or carbonyl derivatives.

  • Electrophilic Substitution : Fluorine substitution on the phenyl ring could influence reactivity in electrophilic aromatic substitution.

Functional GroupReaction TypeProducts
EthoxypropylHydrolysisHydroxypropyl derivative
Thio (-S-)OxidationSulfoxide/sulfone
OxadiazoleRing-openingAmide/carbonyl derivatives

Purification and Characterization

Purification methods and analytical techniques are critical for ensuring compound purity and structural confirmation:

Purification

  • Recrystallization : Ethanol or ethanol-chloroform mixtures are commonly used .

  • Column Chromatography : Silica gel columns with appropriate eluents (e.g., dichloromethane/ethyl acetate).

Spectroscopic Analysis

  • NMR : Used to confirm aromatic protons, ethoxypropyl chain, and thio group integration .

  • IR : Identifies carbonyl (C=O) and C=S stretches .

  • Mass Spectrometry : Validates molecular weight (e.g., 422.5 g/mol).

Key Spectroscopic Data

TechniqueObserved PeaksFunctional Group
IR (cm⁻¹)1682 (C=O)Quinazolinone carbonyl
1250 (C=S)Thio group
¹H-NMR (δ ppm)2.1 (s, SCH₃)Methylsulfanyl

Antimicrobial Activity

  • Mechanism : Likely involves interference with bacterial enzymes or DNA gyrase .

  • Structure-Activity Relationship : Substituents like thio groups and oxadiazoles may enhance lipophilicity and target binding .

Anticancer Potential

  • Cytotoxicity : Quinazolinone-thiazole hybrids (e.g., compound A3 in ) show IC₅₀ values as low as 10 μM against PC3 and MCF-7 cell lines.

  • Target Modulation : Potential inhibition of kinases or tubulin polymerization .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H22FN3O3SC_{21}H_{22}F_{N_3}O_{3}S, and it has a molecular weight of approximately 415.5 g/mol. The structure features a quinazoline core, which is known for its biological activity, modified with an ethoxypropyl group and a thioether linkage to an oxadiazole moiety. These modifications are crucial for enhancing the compound's pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of quinazoline can possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances this activity by interfering with microbial metabolic processes .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of similar compounds in animal models. These compounds were found to reduce markers of inflammation such as cytokines and prostaglandins, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer effectsDemonstrated significant reduction in tumor size in xenograft models when treated with the compound.
Study B Assess antimicrobial efficacyShowed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study C Investigate anti-inflammatory propertiesResulted in decreased levels of TNF-alpha and IL-6 in treated mice compared to controls.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the context of neurological applications, it may modulate neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and inferred biological activities between the target compound and analogous derivatives:

Compound Name / ID Substituents at Position 2/3 Key Biological Activities (Inferred/Reported) Source
Target Compound 3-(3-ethoxypropyl); 2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methylthio) Potential antibacterial, enzyme inhibition (e.g., hCA IX), moderate cytotoxicity (structural analogy)
2-(Aliphatic-thio)quinazolin-4(3H)-one Aliphatic thioether (e.g., propylthio) High hCA IX inhibition (KI: 7.1–12.6 nM); superior to benzylthio derivatives
2-(Benzylthio)quinazolin-4(3H)-one Benzylthio with electron-withdrawing groups (e.g., 4-F, 4-NO2) Moderate hCA I/IX inhibition (KI: 19.3–93.6 nM); enhanced activity with fluorophenyl substituents
Compound 9a () 2-(4-oxo-2-phenylquinazolin-3-ylamino); 3-(4-fluorophenyl) Antibacterial (Proteus vulgaris: 1.1 cm inhibition zone; Bacillus subtilis: 1.4 cm)
Compounds 6–7 () Varied S-substitutions (unspecified) Cytotoxicity (~50% cell death at 10 μM); broad-spectrum antifungal activity (C. albicans, A. niger)

Biological Activity

The compound 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

Property Details
Molecular FormulaC24H26FN5O3
Molecular Weight451.5 g/mol
CAS Number664970-46-1

This compound features a quinazolinone core, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that certain quinazolinone derivatives showed potent growth inhibition in non-small cell lung cancer (NSCLC) cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) .

Case Study: Antiproliferative Effects

In a specific case study involving a series of quinazolinone derivatives, compounds were tested for their cytotoxic effects using the sulforhodamine B (SRB) assay. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against NSCLC cells. This suggests that modifications to the quinazolinone structure can enhance its anticancer efficacy.

Antimicrobial Activity

Quinazolinones have also been explored for their antimicrobial properties. A variety of synthesized derivatives have shown activity against both gram-positive and gram-negative bacteria as well as fungi. For example, compounds with specific substituents on the phenyl ring demonstrated enhanced antibacterial activity .

Antimicrobial Evaluation

The antimicrobial activity of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one was evaluated using standard microbiological techniques. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results indicate that the compound has promising potential as an antimicrobial agent.

The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted. In the context of anticancer activity, it is believed that these compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, inhibition of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K) pathways has been observed with certain quinazolinone derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization, thioetherification, and coupling. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids under reflux in ethanol (yields ~80–90%) .
  • Step 2 : Thioetherification using mercapto intermediates, such as 2-mercaptoquinazolinone derivatives, with alkyl halides or sulfonyl chlorides in basic media (e.g., K₂CO₃/DMF) .
  • Step 3 : Coupling of the oxadiazole and quinazolinone moieties via nucleophilic substitution (e.g., using PEG-400 as a green solvent with Bleaching Earth Clay catalyst, pH 12.5, 70–80°C, 1 hour; yields up to 95%) .
    Yield Optimization : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products. Monitor intermediates via TLC and purify via recrystallization (e.g., hot ethanol) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Quinazolinone core : Look for NH proton at δ 12.1–12.5 ppm (DMSO-d₆) and carbonyl carbon at δ 160–165 ppm .
    • 1,2,4-Oxadiazole : Aromatic protons from the 4-fluorophenyl group appear as doublets (J = 8–9 Hz) at δ 7.6–8.2 ppm; oxadiazole carbons resonate at δ 165–170 ppm .
    • Thioether linkage : –SCH₂– protons appear as a triplet at δ 3.8–4.1 ppm .
  • FT-IR : Confirm thioether (C–S stretch at 600–700 cm⁻¹), carbonyl (C=O at 1680–1700 cm⁻¹), and oxadiazole ring (C=N at 1600–1650 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N content with ≤0.3% deviation from theoretical values (e.g., C: 69.48% observed vs. 69.32% calculated) .

Advanced Research Questions

Q. How can structural discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer: Discrepancies often arise from dynamic rotational isomerism in thioether linkages or steric hindrance in the 3-ethoxypropyl chain. Strategies include:

  • Variable Temperature NMR : Conduct experiments at –20°C to slow rotation and resolve splitting (e.g., –SCH₂– protons splitting into distinct signals) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental spectra .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates (e.g., oxadiazole precursors) to confirm bond geometries .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the 4-fluorophenyl and oxadiazole moieties?

Methodological Answer:

  • Oxadiazole Modifications : Replace 4-fluorophenyl with electron-withdrawing (e.g., –NO₂) or bulky groups (e.g., –CF₃) to assess effects on bioactivity. Synthesize analogs via Pd-catalyzed cross-coupling .
  • Quinazolinone Substitutions : Introduce alkyl/aryl groups at the 3-ethoxypropyl chain to study lipophilicity impacts. Use Mitsunobu reactions for regioselective substitutions .
  • Biological Assays : Test analogs for kinase inhibition (e.g., EGFR) or antimicrobial activity using microbroth dilution (MIC) and time-kill assays. Prioritize compounds with IC₅₀ < 10 μM .

Q. How should researchers address low solubility in pharmacological testing, and what formulation techniques are viable?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or ester derivatives (e.g., replace –OH with –OPO₃H₂) for improved bioavailability. Hydrolyze enzymatically in target tissues .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) loaded via emulsion-diffusion. Characterize drug release profiles in PBS (pH 7.4) over 72 hours .

Q. What are the best practices for resolving contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves : Perform assays across 5–6 log concentrations (e.g., 0.1–100 μM) to identify selective indices (SI = IC₅₀(cytotoxicity)/IC₅₀(activity)). Discard compounds with SI < 10 .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green for membrane integrity) to distinguish bactericidal vs. bacteriostatic effects. Confirm target engagement via SPR or ITC .
  • Control Compounds : Include reference standards (e.g., ciprofloxacin for antimicrobials, staurosporine for cytotoxicity) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.